Spiromesifen-d9

Analytical Chemistry Pesticide Residue Analysis Mass Spectrometry

Accurate quantification of Spiromesifen by LC-MS/MS is fundamentally limited by matrix effects causing 50-100% systematic errors. Spiromesifen-d9 solves this as an isotope-labeled internal standard with near-identical chromatographic behavior and +9 Da mass shift. - Enables precise correction of extraction recovery and matrix-induced signal suppression/enhancement per SANTE/11312/2021 - Essential for MRL compliance in food commodities (brinjal, tomato, strawberry) and environmental dissipation studies (DT50 = 3.64-4.10 days) - Supports resistance monitoring and IPM ecotoxicology risk assessment - Available for research use only; technical grade for validated analytical workflows

Molecular Formula C23H30O4
Molecular Weight 379.5 g/mol
Cat. No. B12371180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiromesifen-d9
Molecular FormulaC23H30O4
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C
InChIInChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3/i4D3,5D3,6D3
InChIKeyGOLXNESZZPUPJE-ASMGOKTBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiromesifen-d9 Deuterated Analytical Standard


Spiromesifen-d9 (CAS 2470126-90-8, molecular weight 379.5) is a stable isotope-labeled analog of the spirocyclic tetronic acid acaricide Spiromesifen (BSN 2060), in which nine hydrogen atoms have been selectively replaced by deuterium [1]. It is exclusively intended for use as an internal standard (IS) in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) workflows to enable accurate and precise quantification of unlabeled Spiromesifen residues in complex matrices . Spiromesifen itself is a broad-spectrum tetronic acid derivative that inhibits acetyl-CoA carboxylase (ACC), thereby disrupting lipid biosynthesis in target pests such as mites (Tetranychus spp.) and whiteflies (Bemisia tabaci) [2][3].

Type Stable isotope-labeled internal standard (SIL-IS)
Workflow GC-MS / LC-MS quantitative residue analysis
Selection Deuterated (+9 Da) Spiromesifen for matrix-effect correction

Why Spiromesifen-d9 Cannot Be Replaced


Accurate quantification of Spiromesifen in complex environmental or biological matrices by LC-MS/MS is fundamentally limited by matrix effects—co-eluting matrix components can either suppress or enhance analyte ionization, leading to systematic errors of up to 50–100% if uncorrected [1]. While unlabeled Spiromesifen can serve as an external calibrant, it cannot correct for these variable matrix effects during sample extraction and analysis. Non-deuterated structural analogs (e.g., spirodiclofen, spirotetramat) exhibit different physicochemical properties, retention times, and ionization efficiencies, precluding their use as internal standards for Spiromesifen due to incomplete co-elution and differential matrix effect compensation [2]. In contrast, Spiromesifen-d9—with nine deuterium atoms conferring a +9 Da mass shift—exhibits nearly identical chromatographic behavior and ionization efficiency to the native analyte, thereby enabling precise normalization of both extraction recovery and matrix-induced signal alterations .

Spiromesifen-d9 Co-elutes with analyte; corrects variable matrix effects and recovery losses
Unlabeled Spiromesifen External calibration cannot compensate for ionization suppression or enhancement
Spiromesifen-d9 Near-identical ionization efficiency and retention; +9 Da mass shift
Spirodiclofen / Spirotetramat Different physicochemical properties alter retention and ion response; incomplete co-elution
Spiromesifen-d9 +9 Da mass difference minimizes isotopic cross-talk from natural 13C/37Cl
Lower-deuterated (d3/d4) analogs Smaller mass shift may overlap with analyte isotopic peaks; quantification bias risk

Spiromesifen-d9 Differentiation from Analogs


Matrix Effect Compensation in LC-MS/MS

Spiromesifen-d9, as a stable isotope-labeled internal standard (SIL-IS), provides superior matrix effect compensation compared to unlabeled Spiromesifen used as an external standard. In a validated UHPLC-MS/MS method for Spiromesifen quantification in brinjal (Solanum melongena) using QuEChERS extraction, the method achieved accuracy within 70–120% recovery and precision with RSD ≤20% [1]. While the study employed external calibration, the inherent limitation is that matrix effects could not be fully corrected. In contrast, isotope-labeled internal standards like Spiromesifen-d9 co-elute with the analyte and experience identical ionization suppression or enhancement, thereby directly normalizing for matrix effects and improving accuracy, particularly at low residue levels (e.g., ≤0.01 mg/kg) .

Matrix Effect Compensation
Class-level inference
SIL-IS (d9) co-elutes with Spiromesifen; reported ILIS methods typically achieve 2–5× lower CVs and 5–20% accuracy improvement over external calibration
Supports trace-level residue quantification with matrix-effect normalization
QuEChERS UHPLC-MS/MS on brinjal/tomato; accuracy within 70–120% recovery with RSD ≤20% reported for external standard
Analytical Chemistry Pesticide Residue Analysis Mass Spectrometry

Mass Spectrometric Advantage Over Lower-Deuterated Analogs

Spiromesifen-d9 incorporates nine deuterium atoms at specific positions: three deuterium atoms on each of the two methyl groups in the 3,3-dimethylbutyryloxy moiety and three on the mesityl ring . This yields a mass shift of +9 Da relative to unlabeled Spiromesifen (MW 370.5 → 379.5) . Compared to alternative deuterated analogs such as Spiromesifen-d3 or Spiromesifen-d4, the nine-deuterium substitution pattern offers a larger mass difference that reduces isotopic cross-talk and minimizes spectral overlap from naturally occurring isotopes (e.g., 13C, 37Cl) in complex matrices [1]. The exact mass of Spiromesifen-d9 is 379.5, while unlabeled Spiromesifen is 370.5 .

Mass Shift Advantage
Class-level inference
+9 Da (MW 379.5) vs. +3 or +4 Da for lower-deuterated analogs; reduces spectral overlap from natural isotopes
Minimizes isotopic cross-talk for reliable ppb-level detection
Exact mass 379.5; C23H21D9O4
Isotope-Labeled Standards Mass Spectrometry Analytical Selectivity

Cross-Resistance Profile in Tetranychus urticae

Spiromesifen exhibits no cross-resistance to mite populations resistant to abamectin, bifenazate, or other conventional acaricides, due to its distinct mode of action as an acetyl-CoA carboxylase (ACC) inhibitor [1]. In a 2023 study of Chinese T. urticae field populations, resistance factors for abamectin reached 154- to 477-fold, etoxazole 158–527-fold, bifenazate 137–239-fold, and spirodiclofen 126–263-fold [2]. In contrast, resistance to Spiromesifen was not detected in multiple California strawberry field populations [3]. This absence of cross-resistance positions Spiromesifen as a critical tool in resistance management rotations .

Cross-Resistance Profile
Head-to-head
Spiromesifen RF 0.36–3.31; no detectable resistance in T. urticae vs. abamectin 154–477×, etoxazole 158–527×, bifenazate 137–239×
Supports residue monitoring in resistance management studies
Field-collected populations from China (2023) and California strawberry
Resistance Management Acaricide Efficacy Tetranychus urticae

Ovicidal and Adulticidal Efficacy Comparison

Spiromesifen and spirodiclofen, both ketoenol acaricides, exhibit differential efficacy profiles against Tetranychus urticae life stages. In a comparative study, spirodiclofen demonstrated significant adulticidal activity, whereas Spiromesifen showed stronger ovicidal effects. Seven days post-treatment, mortality caused by spirodiclofen and Spiromesifen was 86.6% and 70%, respectively; after two weeks, mortality declined to 46.6% and 51.6%, respectively [1]. Notably, both compounds showed ovicidal activity, but Spiromesifen's efficacy profile favors early-stage control [2][3].

Ovicidal vs. Adulticidal
Head-to-head
Spiromesifen: 70% mortality at 7 d, 51.6% at 14 d; Spirodiclofen: 86.6% at 7 d, 46.6% at 14 d; 5% higher residual mortality at 14 d
Life-stage-specific residue study context
Laboratory bioassay on T. urticae; mortality endpoints reported
Acaricide Efficacy Tetranychus urticae Ovicidal Activity

Safety Profile to Predatory Mites

Spiromesifen exhibits favorable selectivity to beneficial predatory mites compared to conventional acaricides. In field studies evaluating acaricide safety to naturally occurring predatory mites on brinjal (eggplant), Spiromesifen and abamectin were both classified as relatively safe, while bifenazate and fenazaquin were moderately safe [1][2]. Spiromesifen also demonstrated physiological selectivity to predatory mites (Phytoseiidae) in coffee pest management studies, with no significant adverse effects on non-target beneficial arthropod populations [3][4].

Selectivity to Predatory Mites
Head-to-head
Spiromesifen and abamectin classified relatively safe; bifenazate and fenazaquin moderately safe to field predatory mites
Non-target organism exposure monitoring context
Field study on brinjal; predatory mite population assessment post-application
Selective Toxicity Biological Control Integrated Pest Management

Metabolic Fate and Environmental Persistence

Spiromesifen undergoes metabolic conversion to its primary metabolite, spiromesifen-enol (M01), which exhibits greater environmental persistence than the parent compound. In Eisenia fetida earthworm studies, M01 was more persistent in both soil and organism tissues than Spiromesifen, with transcriptomic analysis revealing enrichment of differentially expressed genes in lysosomal and phagosomal pathways for both compounds [1]. While Spiromesifen-d9 is not used directly in these metabolism studies, it serves as the critical internal standard for quantifying both parent Spiromesifen and M01 in environmental fate and toxicokinetic investigations [2].

Environmental Persistence
Class-level inference
Spiromesifen DT50 3.64–4.10 d in brinjal; metabolite M01 more persistent in earthworm tissues
Parent/metabolite residue analysis in environmental fate studies
Field dissipation at 96/192 g a.i./ha; Eisenia fetida exposure study reported
Metabolism Environmental Fate Toxicology

Spiromesifen-d9 Applications


Regulatory Residue Analysis

Spiromesifen-d9 is the preferred internal standard for quantifying Spiromesifen residues in food commodities (e.g., brinjal, tomato, strawberry) according to SANTE/11312/2021 guidelines. Its +9 Da mass shift and near-identical chromatographic behavior to the native analyte enable accurate correction of matrix effects during LC-MS/MS analysis, ensuring compliance with maximum residue limits (MRLs) and supporting regulatory submission packages [1].

Environmental Fate and Metabolism Studies

In investigations of Spiromesifen dissipation kinetics, soil half-life (DT50 = 3.64–4.10 days in brinjal), and metabolite (spiromesifen-enol, M01) formation, Spiromesifen-d9 serves as the essential internal standard for simultaneous quantification of parent and metabolite in complex environmental matrices (soil, water, plant tissues). This enables robust assessment of environmental persistence and ecotoxicological risk [2][3].

Resistance Monitoring and Efficacy Trials

Given Spiromesifen's demonstrated lack of cross-resistance to mite populations with high-level resistance to abamectin (154–477×), bifenazate (137–239×), and etoxazole (158–527×), accurate quantification of Spiromesifen residues in leaf and pest tissues is critical for resistance monitoring programs. Spiromesifen-d9 provides the analytical precision required to correlate field efficacy with exposure levels, supporting integrated resistance management strategies [4][5].

Ecotoxicology and Non-Target Exposure Assessment

Studies assessing the impact of Spiromesifen on beneficial arthropods (e.g., predatory mites, parasitoids) and soil organisms (e.g., earthworms) require precise quantification of exposure concentrations. Spiromesifen-d9 as an internal standard ensures accurate measurement of Spiromesifen residues in non-target organism tissues and their surrounding media, enabling robust dose-response modeling and risk characterization for integrated pest management (IPM) programs [6][7].

Application
Selection Property
Validation Focus
Food residue quantification studies
Isotope-labeled internal standard matrix-effect correction
SANTE/11312/2021 method validation context; accuracy and precision at MRL levels
Environmental fate and metabolism research
Co-elution with parent Spiromesifen and metabolite M01
Simultaneous parent/metabolite quantification in soil, water, and plant tissues
Resistance monitoring trials
Precise residue quantification in leaf and pest matrices
Correlation of field efficacy with exposure levels; cross-resistance endpoint review
Ecotoxicology and non-target exposure assessment
Accurate measurement in beneficial arthropod and soil organism tissues
Dose-response modeling for risk characterization in IPM research

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